molecular formula C24H17FN4O2S B2406348 3-(4-fluorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034369-18-9

3-(4-fluorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2406348
CAS No.: 2034369-18-9
M. Wt: 444.48
InChI Key: WQUYVVVCBAGJMT-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one ( 2034369-18-9) is a synthetic small molecule belonging to the quinazolinone class of compounds, designed for advanced oncological research . This hybrid molecule incorporates a 1,2,4-oxadiazole moiety, a privileged structure in medicinal chemistry known for its diverse biological profiles, fused with the well-established pharmacophore of 4(3H)-quinazolinone . Quinazolin-4(3H)-one derivatives are extensively investigated as potent inhibitors of key tyrosine kinase signaling pathways crucial for tumor progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The strategic molecular design of this compound, featuring a fluorine-substituted phenyl ring and an o-tolyl-linked oxadiazole group, aims to enhance target binding affinity and selectivity. Research indicates that analogous S-alkylated quinazolinone derivatives exhibit significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), and colorectal carcinoma (HCT-116), by inducing apoptosis and cell cycle arrest . The compound's potential mechanism of action is hypothesized to involve the competitive inhibition of ATP-binding sites on kinase domains, thereby suppressing phosphorylation and downstream signaling that drives cancer cell proliferation and survival . This product is supplied for Research Use Only and is strictly intended for in vitro applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2S/c1-15-6-2-3-7-18(15)22-27-21(31-28-22)14-32-24-26-20-9-5-4-8-19(20)23(30)29(24)17-12-10-16(25)11-13-17/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUYVVVCBAGJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its pharmacological potential, mechanisms of action, and related case studies.

Biological Activity Overview

Quinazolinone derivatives have been extensively studied for their antimicrobial , anti-inflammatory , antitumor , and antioxidant properties. The specific compound under consideration exhibits significant biological activities due to its unique structural features.

Antimicrobial Activity

Research indicates that quinazolinone derivatives possess potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains. In a comparative study of antimicrobial activities, it was found that the compound inhibited microbial growth significantly more than standard antibiotics like Ciprofloxacin.

CompoundActivityReference
This compoundHigh
CiprofloxacinModerate

Antitumor Activity

Quinazolinones are recognized for their potential in cancer therapy. The compound's structural analogs have been evaluated for their ability to inhibit tumor cell proliferation. A study reported that derivatives with similar structures exhibited cytotoxic effects on various cancer cell lines, suggesting that the compound may also possess antitumor activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Quinazolinones are known to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels contributes to their antioxidant properties and potential protective effects against oxidative stress.

Case Studies

Several studies have documented the biological activities of quinazolinones similar to the compound :

  • Antimicrobial Efficacy : A study demonstrated that a series of quinazolinone derivatives exhibited varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhanced their efficacy against resistant strains .
  • Cytotoxicity Against Cancer Cells : Research on quinazolinone derivatives revealed significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
  • Inhibition of Tyrosinase Activity : Another study highlighted the inhibitory effects on tyrosinase, an enzyme critical in melanin production, showcasing the compound's potential in treating hyperpigmentation disorders .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and quinazoline derivatives. For instance, research indicates that derivatives similar to 3-(4-fluorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit significant antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The incorporation of the oxadiazole ring is believed to enhance the compound's interaction with bacterial enzymes.

Antiviral Potential

The biological activity of this compound extends to antiviral applications. Molecular docking studies predict that it may effectively inhibit viral replication by targeting specific viral proteins. This potential makes it a candidate for further exploration in antiviral drug development .

Case Study 1: Antibacterial Screening

A recent study involved synthesizing various quinazoline derivatives and evaluating their antibacterial properties using standard microbiological techniques. Compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Case Study 2: Molecular Docking Studies

In another investigation focused on antiviral activities, molecular docking simulations were conducted to assess the binding affinity of this compound against specific viral enzymes. The results indicated favorable interactions that could inhibit viral replication processes .

Q & A

Q. What synthetic strategies are effective for constructing the quinazolin-4(3H)-one core in this compound?

The quinazolinone core is typically synthesized via cyclization reactions. One approach involves reacting 4-chlorobenzaldehyde derivatives with methyl thioacetate to form a thioquinazolinone intermediate, followed by hydrogenation or nucleophilic substitution to introduce the thioether linkage . Alternative methods include using anthranilic acid derivatives with isothiocyanates under acidic conditions . Key reagents include dehydrating agents (e.g., POCl₃) and catalysts like Bleaching Earth Clay for thioether formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : Assign protons and carbons in the quinazolinone, o-tolyl, and oxadiazole moieties. For example, the thioether methylene group (SCH₂) typically appears at δ 3.8–4.2 ppm in ¹H NMR .
  • FT-IR : Confirm functional groups (e.g., C=N stretch in oxadiazole at 1600–1650 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages .

Q. How can researchers assess the compound’s purity post-synthesis?

Use TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress. Final purity is confirmed via HPLC (C18 column, UV detection) and melting point analysis (sharp melting range within 1–2°C indicates high crystallinity) .

Q. What structural features suggest potential biological targets for this compound?

The quinazolinone core is associated with kinase inhibition, while the 1,2,4-oxadiazole and thioether groups are linked to antimicrobial activity. Computational docking studies can predict interactions with enzymes like EGFR or bacterial efflux pumps .

Advanced Research Questions

Q. How can reaction conditions be optimized for 1,2,4-oxadiazole ring formation?

  • Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 improves yield by reducing side reactions .
  • Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 70–80°C enhance cyclization efficiency. Excess dehydrating agents (e.g., PCl₅) drive the reaction to completion .
  • Stoichiometry : Maintain a 1:1 molar ratio of nitrile to hydroxylamine to avoid dimerization .

Q. How to resolve discrepancies in NMR assignments for the o-tolyl substituent?

Use 2D NMR (COSY, HSQC) to correlate overlapping aromatic protons. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to validate assignments. For example, o-tolyl methyl protons may split into a doublet due to coupling with adjacent aromatic protons .

Q. What computational methods predict reactivity in nucleophilic substitution at the thioether site?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic centers.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents stabilize transition states, accelerating substitution .

Q. How to mitigate side reactions during oxadiazole synthesis?

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of thiol intermediates.
  • Temperature Control : Slow heating (1–2°C/min) reduces decomposition.
  • Purification : Column chromatography (silica gel, gradient elution) isolates the oxadiazole product from byproducts like thioureas .

Q. What strategies enhance bioactivity via o-tolyl group modifications?

  • Structure-Activity Relationship (SAR) : Replace o-tolyl with electron-withdrawing groups (e.g., -NO₂) to improve binding to hydrophobic enzyme pockets.
  • Click Chemistry : Introduce triazole rings via copper-catalyzed azide-alkyne cycloaddition for enhanced antimicrobial potency .

Q. How to address contradictions in antimicrobial assay data across studies?

  • Standardized Protocols : Use CLSI/MIC guidelines to ensure consistent inoculum size and growth media.
  • Resazurin Assay : Quantify bacterial viability fluorometrically to reduce false negatives from turbidity variations .

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